molecular formula C17H20N4O4 B12540548 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) CAS No. 834902-03-3

4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)

Cat. No.: B12540548
CAS No.: 834902-03-3
M. Wt: 344.4 g/mol
InChI Key: ACEDXAOJBKMVJR-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) typically involves the condensation of 2,3-dimethyl-5-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the methylene bridge between the two aniline derivatives .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine gas).

Major Products

    Reduction: 4,4’-Methylenebis(2,3-dimethyl-5-aminoaniline).

    Oxidation: Corresponding quinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the manufacturing of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is unique due to the presence of both nitro and methyl groups on the aromatic rings, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity in reduction and substitution reactions, while the methyl groups influence its solubility and stability.

Properties

CAS No.

834902-03-3

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(4-amino-2,3-dimethyl-6-nitrophenyl)methyl]-2,3-dimethyl-5-nitroaniline

InChI

InChI=1S/C17H20N4O4/c1-8-10(3)14(18)6-16(20(22)23)12(8)5-13-9(2)11(4)15(19)7-17(13)21(24)25/h6-7H,5,18-19H2,1-4H3

InChI Key

ACEDXAOJBKMVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C(=C2C)C)N)[N+](=O)[O-])C

Origin of Product

United States

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